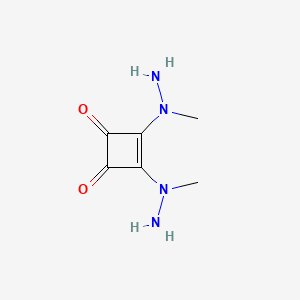
1-(3-二丙胺基丙基)同哌嗪
描述
科学研究应用
药物化学应用
1-(3-二丙胺基丙基)同哌嗪衍生物因其在治疗各种疾病中的潜力而受到探索。例如,一系列新的β-氨基酰胺结合了稠合杂环(包括三唑并哌嗪),已合成并评估为二肽基肽酶IV (DPP-IV) 抑制剂,用于治疗2型糖尿病。这些化合物以其有效的抑制活性、对其他脯氨酸选择性肽酶的出色选择性和在动物模型中的体内功效为特征,突出了1-(3-二丙胺基丙基)同哌嗪衍生物在糖尿病管理中的治疗潜力(Dooseop Kim 等人,2005)。
分子和生物分子光谱学
使用从头算HF和DFT方法研究1-氨基-4-甲基哌嗪(一种与1-(3-二丙胺基丙基)同哌嗪在结构上相关的化合物)的振动光谱和分子轨道分析,提供了对这类分子的电子性质和反应性的见解。对1-氨基-4-甲基哌嗪的研究揭示了其电子交换相互作用、电荷离域和化学反应性的细节,这些细节可以外推以了解1-(3-二丙胺基丙基)同哌嗪衍生物的化学行为(G. Mahalakshmi & V. Balachandran,2015)。
环境科学和生物降解
对与1-(3-二丙胺基丙基)同哌嗪在结构上相关的s-三嗪环化合物的生物降解的研究,阐明了这些化学物质的环境归宿。微生物通过酶催化水解反应代谢s-三嗪除草剂(如莠去津),产生氰尿酸作为中间体。这个最终产生氨和二氧化碳的过程突出了与1-(3-二丙胺基丙基)同哌嗪相关的化合物的生态影响和降解途径,并强调了了解其环境行为的重要性(L. Wackett 等人,2001)。
化学合成和有机化学
3-亚甲基哌嗪-2,5-二酮的合成,与1-(3-二丙胺基丙基)同哌嗪共享哌嗪核心,提供了有关哌嗪衍生物在有机合成中的合成多功能性和潜在应用的宝贵信息。这些化合物容易发生加成反应,并且可以作为天然产物、类似物或有趣的α-氨基或α-酮酸衍生物的前体,展示了哌嗪衍生物在化学合成中的广泛用途(J. Liebscher & Shangde Jin,1999)。
作用机制
Target of Action
Homopiperazine derivatives have been identified as promising candidates for proteasome inhibitors . Proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds.
Mode of Action
This action is mediated by its agonist effects upon the inhibitory GABA (γ-aminobutyric acid) receptor . Homopiperazine derivatives have been found to inhibit all three catalytic subunits (ß1, ß2, and ß5) of the proteasome by direct binding .
Biochemical Pathways
As a potential proteasome inhibitor, it could affect the ubiquitin-proteasome pathway, which is responsible for degrading most intracellular proteins .
Result of Action
As a potential proteasome inhibitor, it could prevent the breakdown of proteins, leading to an accumulation of unwanted proteins in cells .
生化分析
Biochemical Properties
1-(3-Dipropylaminopropyl)homopiperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been identified as a potential proteasome inhibitor, interacting with the catalytic subunits of the proteasome, including β1, β2, and β5 . These interactions are crucial for its inhibitory effects on proteasome activity, which can lead to the accumulation of polyubiquitinated proteins and subsequent cellular responses.
Cellular Effects
The effects of 1-(3-Dipropylaminopropyl)homopiperazine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a proteasome inhibitor can induce cytotoxic effects in cancer cell lines by disrupting protein degradation and promoting proteotoxic stress . Additionally, it can affect cell cycle regulation and apoptosis, making it a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, 1-(3-Dipropylaminopropyl)homopiperazine exerts its effects through direct binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of proteasome activity by binding to the catalytic subunits β1, β2, and β5 . This binding prevents the proteasome from degrading polyubiquitinated proteins, leading to their accumulation and triggering cellular stress responses. Furthermore, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Dipropylaminopropyl)homopiperazine can vary over time. Studies have shown that this compound exhibits stability under specific conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to sustained inhibition of proteasome activity, resulting in prolonged cellular stress and potential cytotoxicity. These temporal effects are essential for understanding its therapeutic potential and optimizing its use in research and clinical applications.
Dosage Effects in Animal Models
The effects of 1-(3-Dipropylaminopropyl)homopiperazine in animal models are dose-dependent. At lower doses, it may exhibit minimal toxicity and therapeutic benefits, such as inhibiting tumor growth in cancer models . At higher doses, it can cause adverse effects, including toxicity and organ damage. Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safe use of this compound in preclinical and clinical studies.
Metabolic Pathways
1-(3-Dipropylaminopropyl)homopiperazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . These interactions can affect metabolic flux and alter metabolite levels, influencing the compound’s pharmacokinetics and pharmacodynamics. Understanding these metabolic pathways is essential for optimizing its therapeutic use and minimizing potential side effects.
Transport and Distribution
The transport and distribution of 1-(3-Dipropylaminopropyl)homopiperazine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be transported into cells via membrane transporters and distributed to organelles where it exerts its effects. Understanding these transport mechanisms is crucial for predicting its bioavailability and therapeutic efficacy.
Subcellular Localization
1-(3-Dipropylaminopropyl)homopiperazine exhibits specific subcellular localization patterns that influence its activity and function . It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, its localization to the proteasome-rich regions of the cell is essential for its inhibitory effects on proteasome activity. Understanding its subcellular localization is vital for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
3-(1,4-diazepan-1-yl)-N,N-dipropylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31N3/c1-3-9-16(10-4-2)12-6-13-17-11-5-7-15-8-14-17/h15H,3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZVQJBPSCHNND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCCN1CCCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374454 | |
| Record name | 1-(3-Dipropylaminopropyl)homopiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827614-53-9 | |
| Record name | Hexahydro-N,N-dipropyl-1H-1,4-diazepine-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=827614-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Dipropylaminopropyl)homopiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine Hydrochloride](/img/structure/B1607814.png)

